2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one is a heterocyclic compound that features a unique pyrido-thiazine core. This compound is classified as a potential pharmaceutical agent, particularly noted for its biological activity and chemical reactivity. It has applications in medicinal chemistry and materials science, primarily due to its interactions with neurotransmitter systems and its role in developing new materials.
The synthesis of 2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one typically involves the reaction of 4-chloro-N-methylaniline with a pyrido-thiazine precursor. The reaction is conducted under controlled conditions, often utilizing suitable catalysts and solvents to optimize yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully monitored to achieve the desired product efficiently.
In industrial settings, the production process scales up laboratory methods, employing high-capacity reactors and advanced purification techniques to ensure consistent quality while minimizing environmental impact. The synthesis routes may vary based on specific applications or modifications required for the compound.
The molecular formula of 2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one is C12H12ClN3OS. The structure consists of a pyrido-thiazine ring system that incorporates nitrogen and sulfur atoms, contributing to its unique properties. Its structural configuration allows for various chemical interactions, making it a versatile compound in research applications.
2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one engages in several notable chemical reactions:
These reactions enhance the compound's utility in synthesizing more complex molecules for research and therapeutic applications.
The mechanism of action for 2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one primarily involves its role as an antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This receptor is crucial in regulating excitatory neurotransmission in the central nervous system. By inhibiting this receptor's activity, the compound modulates neuronal excitability, which can lead to anticonvulsant effects .
In animal models, it has demonstrated significant anticonvulsant activity across various seizure tests (e.g., maximal electroshock seizure test), indicating its potential as a therapeutic agent for epilepsy with minimal motor coordination impairment compared to established antiepileptic drugs .
The compound has several significant applications:
Excitatory neurotransmission mediated by glutamate plays a pivotal role in the initiation and propagation of seizure activity. Among ionotropic glutamate receptors, the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype is particularly critical due to its rapid desensitization kinetics and role in mediating fast synaptic excitation. AMPA receptors are tetrameric ligand-gated ion channels composed of GluR1-4 subunits, with the absence of the GluR2 subunit conferring high calcium permeability – a key factor in excitotoxic neuronal hyperexcitability [4] [7]. The strategic importance of AMPA receptors in epilepsy research stems from their central position in amplifying synchronized neuronal discharges during seizures. Antagonists that selectively block these receptors can suppress the paroxysmal depolarization shifts that characterize epileptiform activity without completely abolishing physiological excitatory transmission. This provides a therapeutic window for seizure control while minimizing cognitive side effects, establishing AMPA receptor antagonism as a compelling antiepileptic drug (AED) development strategy.
The evolution of AMPA receptor antagonists spans multiple chemical classes with progressively optimized pharmacological profiles. Early quinoxalinedione derivatives like NBQX demonstrated proof-of-concept for AMPA blockade in seizure models but exhibited poor solubility and nephrotoxicity. Second-generation compounds, including 2,3-benzodiazepines (e.g., talampanel, GYKI 52466), offered improved tolerability but displayed variable oral bioavailability and short half-lives [2] [6]. These limitations drove research into novel chemotypes with enhanced drug-like properties.
The discovery of 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one (designated YM928) emerged from systematic structure-activity relationship (SAR) studies of 2-amino-4H-pyrido[3,2-e]-1,3-thiazin-4-one derivatives. Initial screening identified compound 7 (2-[allyl(4-methylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one) as a lead structure with moderate kainate-induced neurotoxicity inhibition. Subsequent optimization revealed that:
This culminated in YM928 (also referenced as 16i), which exhibited nanomolar-range AMPA receptor affinity and favorable pharmacokinetics. Crucially, YM928 demonstrated broad-spectrum anticonvulsant activity across multiple acute seizure models, distinguishing it from several standard AEDs with narrower efficacy profiles. Table 1 compares YM928's efficacy with established AEDs:
Table 1: Comparative Anticonvulsant Profiles of YM928 and Standard AEDs in Murine Seizure Models
Compound | MES ED₅₀ (mg/kg p.o.) | PTZ ED₅₀ (mg/kg p.o.) | AMPA ED₅₀ (mg/kg p.o.) | Strychnine ED₅₀ (mg/kg p.o.) |
---|---|---|---|---|
YM928 | 7.4 | 9.6 | 5.5 | 14.0 |
Valproate | Active | Active | Active | Active |
Carbamazepine | Active | Inactive | - | - |
Phenytoin | Active | Inactive | - | - |
Ethosuximide | Inactive | Active | - | - |
Diazepam | Active | Active | Inactive | - |
Data adapted from [1]. Activity indicates significant efficacy; "-" denotes unavailable data.
Beyond acute efficacy, YM928 addressed a critical limitation of earlier AMPA antagonists: tolerance development. Repeated administration (2–8 mg/kg p.o. for 16 days) did not significantly alter seizure thresholds in rat electroshock models, confirming sustained target engagement without pharmacodynamic tolerance [1]. This represented a major advancement over benzodiazepines and certain sodium channel blockers, which often exhibit reduced efficacy with prolonged use.
Generalized seizures involve widespread, synchronous neuronal firing across thalamocortical and corticocortical networks. AMPA receptors contribute to this pathological hyperactivity through three interconnected mechanisms:
YM928 exerts its broad-spectrum anticonvulsant effects via non-competitive antagonism at the AMPA receptor. Unlike competitive antagonists (e.g., NBQX), which bind the glutamate recognition site, YM928 acts as a negative allosteric modulator. Electrophysiological studies confirm it reduces the maximum response to AMPA without displacing [³H]AMPA binding, indicating a distinct modulatory site [2]. This mechanism offers two key advantages:
Table 2 details YM928's pharmacological actions across experimental paradigms:
Table 2: Functional Characterization of YM928 as an AMPA Receptor Antagonist
Experimental Model | Key Finding | Significance |
---|---|---|
Kainate-induced toxicity (rat hippocampal cultures) | Complete, concentration-dependent neuroprotection (IC₅₀ comparable to GYKI52466) | Confirms target engagement and functional antagonism |
AMPA-induced [Ca²⁺]ᵢ elevation | Concentration-dependent inhibition | Demonstrates blockade of calcium influx – critical for preventing excitotoxicity |
AMPA-induced inward currents | Non-competitive suppression | Verifies allosteric mechanism distinct from orthosteric antagonists |
Maximal Electroshock (MES) Seizure Test | ED₅₀ = 7.4 mg/kg p.o. (mice); 4.0 mg/kg p.o. (rats) | Predicts efficacy against generalized tonic-clonic seizures |
Pentylenetetrazol (PTZ) Test | ED₅₀ = 9.6 mg/kg p.o. (mice); 6.2 mg/kg p.o. (rats) | Indicates activity against absence and myoclonic seizure types |
Data synthesized from [1] [2] [3].
The protective index (TD₅₀ for motor impairment / ED₅₀ for MES) of 22.5/7.4 ≈ 3.0 suggests YM928 exerts anticonvulsant effects at doses below those causing significant ataxia [1]. This margin, combined with its oral activity and tolerance-free profile, positioned YM928 as a compelling candidate for further development in epilepsy therapeutics. Its broad efficacy against chemically diverse convulsants (AMPA, PTZ, strychnine) underscores the centrality of AMPA receptors in multiple seizure pathways and validates their inhibition as a versatile antiepileptic strategy.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7